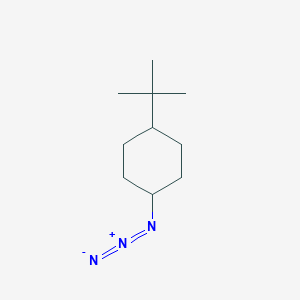

1-Azido-4-tert-butylcyclohexane

説明

Significance of Substituted Cyclohexane (B81311) Architectures in Organic Chemistry

Cyclohexane, a fundamental six-carbon ring, is a ubiquitous structure in organic chemistry. vaia.com Its ability to adopt various non-planar conformations, most notably the stable "chair" conformation, allows it to minimize internal strain and achieve a favorable energetic state. vaia.commsu.edu This conformational flexibility is crucial when substituents are introduced onto the ring. msu.edulibretexts.org

The presence of substituents dramatically influences the conformational equilibrium of the cyclohexane ring. These attached groups can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (more parallel to the ring's plane). vaia.com Generally, larger substituents favor the equatorial position to avoid steric clashes with other atoms on the ring, a phenomenon known as steric hindrance. vaia.commsu.edu Understanding the interplay between substituents and the cyclohexane framework is vital for predicting molecular shape, stability, and reactivity, which are fundamental aspects of designing and synthesizing new molecules. msu.edulibretexts.org

Importance of the Azide (B81097) Functional Group in Synthetic and Materials Science

The azide functional group (–N₃) is a highly versatile and reactive moiety with broad applications in both synthetic chemistry and materials science. ontosight.aimdpi.com Composed of three nitrogen atoms, this group can participate in a wide array of chemical transformations. ontosight.ai

In synthetic chemistry, azides are renowned for their role in "click chemistry," a set of powerful and reliable reactions that enable the rapid and efficient construction of complex molecules. ontosight.aiwikipedia.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with an alkyne to form a stable triazole ring, a common structural motif in pharmaceuticals and other functional molecules. ontosight.ainih.gov Azides also serve as precursors to amines through reduction reactions and are key intermediates in rearrangements like the Curtius rearrangement. wikipedia.org

In materials science, the azide group's ability to release nitrogen gas upon thermal or photochemical activation is particularly valuable. mdpi.com This property is exploited in the cross-linking of polymers to modify their mechanical properties, such as hardness and solubility. mdpi.com Furthermore, azidated polymers are being explored as energetic materials and "green" binders in propellants, as their combustion primarily produces non-toxic nitrogen gas. mdpi.com

Role of the tert-Butyl Group in Directing Stereochemical and Conformational Outcomes

This conformational locking is invaluable in research for studying reaction mechanisms and the influence of a molecule's three-dimensional structure on its properties and reactivity. libretexts.orgupenn.edu By fixing the cyclohexane ring in a specific chair conformation, chemists can more easily probe the effects of other substituents and functional groups on the molecule's behavior. The predictable nature of the tert-butyl group's influence makes it an essential tool for designing experiments that require precise control over molecular geometry. libretexts.orgupenn.edu

Interactive Data Table: Properties of 1-Azido-4-tert-butylcyclohexane

| Property | Value |

| Molecular Formula | C₁₀H₁₉N₃ nih.gov |

| Molecular Weight | 181.28 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 31865-35-7 nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1-azido-4-tert-butylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-10(2,3)8-4-6-9(7-5-8)12-13-11/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWVOMSPCIUBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535592 | |

| Record name | 1-Azido-4-tert-butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31865-35-7 | |

| Record name | 1-Azido-4-tert-butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational Analysis and Stereochemical Elucidation of 1 Azido 4 Tert Butylcyclohexane

Cyclohexane (B81311) Ring Conformations: Investigation of Chair, Boat, and Twist-Boat Geometries

To avoid the angle strain of a planar hexagon, the cyclohexane ring adopts several non-planar conformations. quora.com The most stable of these is the chair conformation , which is characterized by its freedom from both angle strain, with bond angles close to the ideal tetrahedral angle of 109.5°, and torsional strain, due to the staggered arrangement of all adjacent C-H bonds. ucalgary.ca At room temperature, the vast majority of cyclohexane molecules exist in this chair form. wikipedia.org

Other, less stable conformations include the boat and twist-boat (or skew-boat) conformations. ucalgary.ca The boat conformation is less stable than the chair due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens, which are positioned close to each other at the "bow" and "stern" of the boat. ucalgary.calibretexts.org This steric repulsion contributes significantly to the boat's higher energy. libretexts.org The twist-boat conformation alleviates some of this strain by twisting, which moves the flagpole hydrogens further apart and reduces the eclipsing interactions. ucalgary.calibretexts.org Consequently, the twist-boat is more stable than the pure boat conformation but still significantly less stable than the chair. libretexts.org The general stability order of cyclohexane conformers is chair > twist-boat > boat > half-chair. quora.com

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0 | Most stable; free of angle and torsional strain. ucalgary.cawikipedia.org |

| Twist-Boat | ~5.5 | Less stable than chair; reduced flagpole interactions and torsional strain compared to boat. quora.comlibretexts.org |

| Boat | ~6.5 | Less stable than twist-boat; significant flagpole hydrogen interactions and torsional strain. quora.comlibretexts.org |

| Half-Chair | ~10.8 | Least stable; transition state in ring interconversion. quora.commasterorganicchemistry.com |

Influence of the tert-Butyl Substituent on Conformational Preferences

Analysis of 1,3-Diaxial Interactions and Steric Strain

Substituents in the axial position experience steric hindrance from the other two axial atoms (usually hydrogens) on the same side of the ring, located on carbons three positions away. libretexts.orglibretexts.org This unfavorable steric interaction is termed a 1,3-diaxial interaction . libretexts.orglibretexts.org Because of these interactions, which are a form of steric strain, bulkier substituents will preferentially occupy the more spacious equatorial position to minimize this repulsion. lumenlearning.comvaia.com The larger the substituent, the greater the steric strain associated with the axial position. pressbooks.pub

Quantitative Assessment of Equatorial Preference for the tert-Butyl Group

The energetic preference of a substituent for the equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers. masterorganicchemistry.com The tert-butyl group is exceptionally bulky and has one of the largest A-values. vaia.com The A-value for a tert-butyl group is approximately 4.9 kcal/mol (about 21 kJ/mol), which signifies a very strong preference for the equatorial position. pressbooks.pubmasterorganicchemistry.com This high energy difference effectively "locks" the cyclohexane ring into the conformation where the tert-butyl group is equatorial. chemistryschool.net The equilibrium for tert-butylcyclohexane (B1196954) lies overwhelmingly in favor of the equatorial conformer, with a ratio of approximately 10,000:1. masterorganicchemistry.com This means that at any given time, over 99.9% of the molecules will have the tert-butyl group in the equatorial position. pearson.com

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -Cl | ~0.5 |

| -Br | ~0.43-0.5 |

| -OH | ~0.87 |

| -CH₃ | ~1.70 |

| -CH(CH₃)₂ (isopropyl) | ~2.15 |

| -C(CH₃)₃ (tert-butyl) | ~4.9 |

Data sourced from multiple chemical education resources. masterorganicchemistry.comyoutube.com

Dynamic Conformational Processes and Energy Barriers for Ring Interconversion

The cyclohexane ring is not static; it undergoes a rapid conformational change known as a ring flip or chair-chair interconversion. masterorganicchemistry.com This process involves passing through several higher-energy intermediate conformations, including the half-chair and the twist-boat. wikipedia.orglibretexts.org The energy barrier for the ring flip in unsubstituted cyclohexane is approximately 10-11 kcal/mol, with the half-chair conformation representing the transition state. quora.commasterorganicchemistry.com This barrier is low enough that at room temperature, the interconversion is extremely rapid, occurring thousands of times per second. libretexts.org

In 1-azido-4-tert-butylcyclohexane, the presence of the bulky tert-butyl group significantly influences this dynamic process. While the ring can still theoretically flip, the energy difference between the two chair conformers is substantial. For the trans isomer, a ring flip would convert the highly stable diequatorial conformation into a very high-energy diaxial conformation. Similarly, for the cis isomer, a ring flip would place the extremely bulky tert-butyl group in an axial position. Due to the large energy penalty associated with having an axial tert-butyl group, the equilibrium is heavily skewed towards the conformer where it is equatorial, effectively locking the conformation. chemistryschool.net

Reactivity and Chemical Transformations of 1 Azido 4 Tert Butylcyclohexane

Azide (B81097) Group Reactivity: Versatile Transformation Pathways

The azide group is a versatile functional group known for its participation in a wide array of chemical transformations. It can act as a 1,3-dipole, a precursor to highly reactive nitrenes, or be reduced to the corresponding amine. These pathways make 1-azido-4-tert-butylcyclohexane a useful substrate for synthesizing a variety of substituted cyclohexane (B81311) derivatives.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (the azide) and a dipolarophile (typically an alkyne or alkene) to form a five-membered heterocyclic ring. wikipedia.org This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance. organic-chemistry.orgchemeurope.com

The copper(I)-catalyzed variant of the Huisgen cycloaddition (CuAAC) is a powerful method for joining an azide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction proceeds with exceptional efficiency and, unlike the thermal version, exhibits complete regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org The reaction is typically performed using a Cu(I) source, which can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate). chemeurope.com

For this compound, the reaction with various terminal alkynes would produce the corresponding 1-(4-tert-butylcyclohexyl)-4-substituted-1H-1,2,3-triazoles. The stereochemistry at the C1 position of the cyclohexane ring is retained during the reaction. Therefore, cis-1-azido-4-tert-butylcyclohexane would yield the cis-triazole, and the trans-azide would yield the trans-triazole.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table presents illustrative data for typical CuAAC reactions involving secondary alkyl azides, which are expected to be similar for this compound.

| Alkyne Substrate | Catalyst System | Solvent | Temperature | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | >95 |

| Propargyl Alcohol | CuI | THF | Room Temp | >95 |

| 1-Octyne | [(NHC)CuBr] | H₂O | Room Temp | >90 |

| Ethyl Propiolate | Cu(OAc)₂ | CH₃CN/H₂O | 40 °C | >90 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative "click" reaction that proceeds without the need for a metal catalyst. This transformation utilizes highly strained cyclic alkynes, such as cyclooctynes (e.g., BCN, DIBO). The high degree of ring strain in these molecules significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at room temperature. SPAAC is particularly valuable in biological systems where the potential toxicity of a copper catalyst is a concern. The reaction of this compound with a strained cyclooctyne (B158145) would yield a fused triazole-cyclohexane bicyclic system, again with retention of the original stereochemistry of the azide.

The regioselectivity of triazole formation is a key feature distinguishing the thermal, copper-catalyzed, and strain-promoted cycloadditions.

Thermal Huisgen Cycloaddition: This reaction typically requires high temperatures and produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is highly regioselective, almost exclusively forming the 1,4-disubstituted triazole. organic-chemistry.orgchemeurope.com The mechanism involves the formation of a copper acetylide intermediate, which directs the reaction pathway.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While generally providing good regioselectivity, it can sometimes lead to a mixture of regioisomers depending on the specific structures of the azide and the cyclooctyne.

In all these cycloaddition variants, the reaction is stereospecific with respect to the azide. The stereocenter at C1 of the this compound ring does not participate directly in the cycloaddition, and its configuration (axial or equatorial) is retained in the final triazole product.

The reduction of the azide group to a primary amine is a fundamental and widely used transformation. This provides a synthetic route to 4-tert-butylcyclohexylamine, a valuable building block.

The Staudinger Reaction offers a mild method for reducing azides to amines. The reaction proceeds in two conceptual steps: first, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate with the loss of nitrogen gas (N₂). wikipedia.org Second, this intermediate is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). The reaction is known for its high yields and tolerance of many other functional groups.

Table 2: Common Methods for the Reduction of Alkyl Azides This table presents common conditions for the reduction of secondary alkyl azides to primary amines.

| Method | Reagents | Solvent | Key Features |

| Staudinger Reduction | 1. PPh₃2. H₂O | THF or Ether | Very mild conditions; tolerant of most functional groups. |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | Methanol or Ethanol | High yield; clean reaction; may reduce other functional groups (alkenes, alkynes). |

| LiAlH₄ Reduction | LiAlH₄ | Diethyl Ether or THF | Powerful reducing agent; less selective than other methods. |

Catalytic Hydrogenation is another common and efficient method for azide reduction. This process involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.org The reaction is typically clean and high-yielding. For this compound, hydrogenation would yield the corresponding amine. The stereochemical outcome—whether the resulting amine is cis or trans—depends on the starting azide's stereochemistry and the reaction conditions, as the hydrogen is typically delivered from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface.

While the Curtius and Schmidt rearrangements are important reactions involving azide precursors to nitrenes, they specifically start from acyl azides and carboxylic acids, respectively. For an alkyl azide like this compound, the relevant nitrene chemistry involves the generation of the corresponding 4-tert-butylcyclohexylnitrene through thermolysis or photolysis (UV irradiation).

Upon losing a molecule of dinitrogen (N₂), the highly reactive singlet nitrene is formed. This electron-deficient species can undergo several rapid transformations, primarily intramolecular C-H insertion reactions. researchgate.net The nitrene can insert into a C-H bond on the same cyclohexane ring, leading to the formation of new bicyclic amine products. The selectivity of insertion generally follows the order: tertiary C-H > secondary C-H > primary C-H.

For 4-tert-butylcyclohexylnitrene, insertion into the tertiary C-H bond at C4 is possible, which would form a strained azabicyclic compound. More likely are insertions into the adjacent secondary C-H bonds at the C2 and C6 positions, which would lead to the formation of fused five-membered ring systems (azaspiro compounds). The stereochemistry of the starting azide (axial vs. equatorial) would play a critical role in determining the proximity of the nitrene to specific C-H bonds, thus influencing the product distribution of these intramolecular reactions. researchgate.net

Other Azide-Mediated Chemical Transformations (e.g., Aza-Wittig Reaction)

The Aza-Wittig reaction is a powerful method for the formation of imines from azides and carbonyl compounds, proceeding via an iminophosphorane intermediate. The reaction is initiated by the treatment of an organic azide with a phosphine, typically triphenylphosphine, to generate the iminophosphorane through the Staudinger reaction. This intermediate then reacts with an aldehyde or ketone to yield an imine and a phosphine oxide.

For this compound, the Aza-Wittig reaction would theoretically proceed as follows:

Formation of the Iminophosphorane: this compound would react with triphenylphosphine to form N-(4-tert-butylcyclohexyl)triphenylphosphinimine.

Reaction with a Carbonyl Compound: This iminophosphorane could then react with an aldehyde or ketone. For example, reaction with benzaldehyde (B42025) would be expected to yield N-(4-tert-butylcyclohexyl)benzaldimine and triphenylphosphine oxide.

Despite the well-established utility of the Aza-Wittig reaction, a specific, documented example of this reaction using this compound as the starting material is not readily found in the surveyed scientific literature. Consequently, no experimental data regarding reaction conditions, yields, or substrate scope for this specific transformation can be presented.

Table 1: Hypothetical Aza-Wittig Reaction of this compound

| Reactant 1 | Reactant 2 (Phosphine) | Reactant 3 (Carbonyl) | Expected Product (Imine) |

| This compound | Triphenylphosphine | Benzaldehyde | N-(4-tert-butylcyclohexyl)benzaldimine |

| This compound | Triphenylphosphine | Acetone | N-(4-tert-butylcyclohexyl)propan-2-imine |

Note: This table is illustrative of the expected outcomes based on the general mechanism of the Aza-Wittig reaction and does not represent published experimental results.

Reactivity of the Cyclohexane Ring: Substituent Effects and Site Selectivity

The tert-butyl group's strong preference for the equatorial position dictates the stereochemistry of the cyclohexane ring and influences the accessibility of its C-H bonds.

Radical reactions offer a pathway to functionalize otherwise unreactive C-H bonds. The generation of a radical at a specific position on the cyclohexane ring of this compound would depend on the nature of the radical initiator and the relative stability of the resulting carbon-centered radicals.

While there are numerous reports on the radical-mediated azidofunctionalization of alkenes, research specifically detailing the radical functionalization of the saturated cyclohexane core in this compound is not apparent in the available literature. Such a study would be of interest to determine the directing effects of the azide and tert-butyl groups on the site selectivity of C-H activation.

Neighboring group participation (NGP) can significantly enhance reaction rates and control stereochemical outcomes. For NGP to occur in a cyclohexane system, the participating group and the leaving group must typically be in an anti-periplanar (diaxial) arrangement.

In the case of this compound, if a leaving group were present on an adjacent carbon (e.g., at the 2-position), the ability of the azide group to act as a neighboring group would depend on the stereochemistry of both substituents. For the cis-isomer, where the azide and the leaving group could potentially both be in axial positions in a less stable chair conformation (or a boat conformation), NGP might be possible. However, in the more stable conformer of the trans-isomer, with both groups likely being equatorial, the geometric requirements for NGP would not be met.

Kinetic studies comparing the solvolysis rates of stereoisomers of a 2-substituted-1-azido-4-tert-butylcyclohexane would be necessary to definitively establish the role of the azide group in neighboring group participation. Such specific studies on this compound are not found in the reviewed literature.

Chemoselective Transformations in Multiply Functionalized Systems

The study of chemoselectivity involves reactions where a reagent can interact with two or more different functional groups. A molecule like this compound, if further functionalized, would be an excellent substrate for investigating chemoselective reactions. For example, if a hydroxyl group were introduced onto the cyclohexane ring, the relative reactivity of the azide and the hydroxyl group towards a given reagent would be a key question.

A computational study using Density Functional Theory (DFT) has explored the chemoselectivity and regioselectivity of a [3+2] cycloaddition reaction involving 1-azidomethyl-4-tert-butyl-benzene, a structurally related aromatic compound. This research highlights a preference for certain reaction pathways, demonstrating the importance of such selectivity in synthesis. However, direct experimental or computational studies on the chemoselective transformations of multiply functionalized derivatives of this compound are not available.

Applications of 1 Azido 4 Tert Butylcyclohexane in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

1-Azido-4-tert-butylcyclohexane serves as a foundational building block for the synthesis of more intricate and sterically hindered molecules. The utility of this compound stems from the versatile chemistry of the azide (B81097) group and the defined stereochemistry of its cyclohexane (B81311) core.

The azide functional group is a high-energy moiety that can undergo a variety of transformations, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes. This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click chemistry," enabling the efficient and regioselective formation of stable 1,4-disubstituted 1,2,3-triazole rings. Triazoles are important scaffolds in medicinal chemistry, often acting as bioisosteres for other functional groups. By using this compound, chemists can introduce a bulky, lipophilic, and conformationally rigid substituent onto a triazole core, which can be crucial for tuning the pharmacological properties of a potential drug candidate.

The 4-tert-butylcyclohexane moiety imposes significant steric and conformational constraints on the final molecule. The tert-butyl group's large size forces the cyclohexane ring into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This locks the orientation of the azide group (and any subsequent functionality derived from it) into a fixed axial or equatorial position, providing a high degree of stereochemical control in subsequent synthetic steps. This is particularly valuable in the design of molecules where precise three-dimensional architecture is critical for function, such as in enzyme inhibitors or receptor ligands.

| Reaction Type | Reactant | Product | Significance in Complex Synthesis |

|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Alkyne | 1,2,3-Triazole | Forms stable, aromatic heterocyclic rings used widely in medicinal chemistry. |

| Staudinger Reaction | Phosphine (B1218219) | Amine (via an aza-ylide intermediate) | Provides a mild method for the reduction of azides to primary amines. |

| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine | A common method to introduce an amino group for further functionalization (e.g., amide bond formation). |

| Reaction with Nitriles | Nitrile | Tetrazole | Creates tetrazole rings, which are often used as bioisosteres for carboxylic acids in drug design. |

Integration into Supramolecular Architectures and Molecular Recognition Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. Within this field, molecular recognition describes the specific binding of a "guest" molecule to a complementary "host" molecule. This compound is well-suited for these applications due to its distinct hydrophobic scaffold and functional handle.

The 4-tert-butylcyclohexane portion of the molecule is non-polar and sterically demanding. This makes it an ideal "guest" for fitting into the hydrophobic cavities of various "host" molecules, such as cyclodextrins or calixarenes. The stability of such a host-guest complex depends on the precise matching of size, shape, and chemical complementarity between the host's cavity and the guest molecule. The rigid and well-defined shape of the tert-butylcyclohexane (B1196954) group allows for predictable and selective binding events.

Furthermore, the azide group

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. For 1-Azido-4-tert-butylcyclohexane , both one-dimensional and two-dimensional NMR techniques would provide critical information.

¹H and ¹³C NMR for Structural Elucidation and Stereochemical Assignment

¹H and ¹³C NMR spectra are the cornerstone of structural analysis.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. Key features would include the signals for the tert-butyl group, the cyclohexane (B81311) ring protons, and the proton at the carbon bearing the azide (B81097) group (C1). The chemical shift and multiplicity of the H-1 proton would be particularly informative for determining the stereochemistry (cis or trans) of the azide group relative to the tert-butyl group. For instance, the coupling constants between H-1 and the adjacent methylene (B1212753) protons (H-2 and H-6) would differ for the axial and equatorial conformations of the azide group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and for determining the stereochemical relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, helping to trace the proton network within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For This compound , NOESY would be critical in determining the cis/trans stereochemistry by observing through-space interactions between the protons of the tert-butyl group and the protons on the cyclohexane ring, as well as the H-1 proton.

Detailed experimental data from COSY, HSQC, HMBC, and NOESY experiments for This compound have not been reported in the scientific literature.

Dynamic NMR for Probing Conformational Equilibria and Exchange Rates

The cyclohexane ring is known for its chair-boat conformational isomerism. The bulky tert-butyl group typically locks the cyclohexane ring in a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. However, the azide group at C-1 can exist in either an axial or equatorial position, leading to two possible diastereomers (cis and trans), each of which could potentially undergo ring flipping, although this is energetically disfavored.

Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, would be used to investigate the conformational dynamics of This compound . By analyzing the changes in the NMR spectra as a function of temperature, it would be possible to determine the energy barriers for conformational exchange processes and the relative populations of different conformers. Studies on analogous compounds like cis-1,4-di-tert-butylcyclohexane have utilized dynamic NMR to observe different conformations at low temperatures. sikhcom.netnih.gov However, specific research findings from dynamic NMR studies on This compound are not available.

Infrared (IR) and Raman Spectroscopy for Azide Group Identification and Vibrational Analysis

Vibrational spectroscopy is essential for identifying functional groups.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of This compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃). This typically appears in the region of 2100-2160 cm⁻¹. The spectrum would also show C-H stretching vibrations for the alkane and tert-butyl groups (around 2850-3000 cm⁻¹) and various bending vibrations in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching vibration of the azide group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

Specific IR and Raman spectra with detailed peak assignments for This compound are not documented in readily accessible scientific sources.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

HRMS is a critical technique for determining the exact molecular weight and elemental composition of a compound. For This compound (C₁₀H₁₉N₃), the expected monoisotopic mass is approximately 181.1579 g/mol . nih.gov

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. A characteristic fragmentation pathway for alkyl azides is the loss of a nitrogen molecule (N₂), which would result in a prominent peak at M-28. Subsequent fragmentation of the cyclohexane ring would yield further diagnostic peaks. While general fragmentation patterns for azides are known, specific high-resolution mass spectrometry data and a detailed analysis of the fragmentation pathways for This compound are not published.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

If This compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would unambiguously determine the bond lengths, bond angles, and the solid-state conformation of the molecule. Crucially, it would establish the absolute configuration and confirm the cis or trans relationship between the azide and tert-butyl groups.

The search for published crystallographic data for This compound did not yield any results, indicating that its single-crystal X-ray structure has likely not been determined or reported.

Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chirality Assessment

Chiroptical spectroscopy, encompassing Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), represents a powerful set of techniques for the stereochemical analysis of chiral molecules. These methods are predicated on the differential interaction of chiral substances with left and right circularly polarized light. While specific experimental ORD and CD data for this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand how they would be used to assess the chirality of this compound.

Optical Rotatory Dispersion measures the variation of the angle of optical rotation as a function of the wavelength of light. A plain ORD curve shows a gradual increase or decrease in rotation with changing wavelength. However, in the vicinity of a chromophore's absorption band, an anomalous curve, known as a Cotton effect, is observed. This effect is characterized by a peak and a trough, and the sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center(s) near the chromophore.

Circular Dichroism, on the other hand, measures the difference in absorption of left and right circularly polarized light by a chiral molecule, also as a function of wavelength. A CD spectrum exhibits positive or negative peaks, which also correspond to the Cotton effects observed in ORD. CD spectra are often simpler to interpret than ORD curves as they are line spectra, with distinct peaks at the absorption maxima of the chromophores.

For this compound to be chiral, and thus exhibit ORD and CD spectra, it must exist as a single enantiomer or an enantiomerically enriched mixture. The cis and trans isomers of this compound are both achiral as they possess a plane of symmetry. However, if additional substituents were introduced to the cyclohexane ring, or if the compound were part of a larger chiral system, then ORD and CD would be invaluable for assigning its absolute configuration.

The azide functional group (-N₃) in this compound serves as a chromophore that absorbs in the ultraviolet region. Studies on other chiral molecules containing the azide group, such as carbohydrate azides, have shown that this group gives rise to a weak, symmetry-forbidden electronic transition around 280-290 nm. This transition is sensitive to the chiral environment and can produce a measurable Cotton effect in both ORD and CD spectroscopy. The sign and magnitude of this Cotton effect would be dependent on the spatial arrangement of the atoms around the azido (B1232118) group.

The large and conformationally locking tert-butyl group at the C-4 position plays a significant role in the molecule's geometry. In the most stable chair conformation of the trans isomer, both the tert-butyl and the azido groups would preferentially occupy equatorial positions to minimize steric strain. In the cis isomer, one substituent must be axial while the other is equatorial, leading to a higher energy conformation or a potential switch to a twist-boat conformation to alleviate steric hindrance. This conformational preference is critical in chiroptical studies, as the geometry of the cyclohexane ring and the orientation of the azide chromophore directly influence the observed ORD and CD spectra.

In a hypothetical chiral derivative of this compound, the "octant rule" for azides could be applied to predict the sign of the Cotton effect. This rule divides the space around the chromophore into eight regions (octants), and the contribution of substituents in each octant to the Cotton effect is determined by their position and electronic properties. By analyzing the predicted and experimentally observed signs of the Cotton effects, the absolute configuration of the chiral center(s) can be elucidated.

While specific data for the title compound is not available, the table below illustrates the type of data that would be obtained from a CD analysis of a chiral azide-containing compound, based on published data for carbohydrate azides. This serves to demonstrate the nature of the information provided by such an experiment.

| Compound (Illustrative Example) | Solvent | λmax (nm) | Δε (M⁻¹cm⁻¹) |

| Methyl 2-azido-2-deoxy-α-D-glucopyranoside | Methanol | 287 | +0.45 |

| Methyl 3-azido-3-deoxy-β-D-xylopyranoside | Methanol | 285 | -0.60 |

Q & A

Basic: What are the recommended synthetic routes for 1-Azido-4-tert-butylcyclohexane, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of 4-tert-butylcyclohexyl bromide with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. Key optimization factors include:

- Temperature : Reactions at 60–80°C improve azide substitution efficiency while minimizing side reactions.

- Solvent purity : Anhydrous conditions prevent hydrolysis of intermediates.

- Stoichiometry : A 1.2–1.5 molar excess of NaN₃ ensures complete conversion.

Characterization via GC-MS (e.g., isomer separation as in ) and ¹H/¹³C NMR (to confirm tert-butyl and azide group positioning) is critical. For reproducibility, document reaction parameters exhaustively, as per experimental reporting standards .

Basic: How should researchers handle safety protocols for this compound, given its azide functionality?

Methodological Answer:

Azides are thermally unstable and potentially explosive. Recommended precautions include:

- Small-scale synthesis : Limit batch sizes to <1 g to mitigate risks.

- Temperature control : Avoid heating above 100°C.

- Personal protective equipment (PPE) : Use blast shields, face protection, and flame-resistant lab coats.

- First-aid measures : Follow general azide-handling guidelines (e.g., immediate decontamination of skin contact with soap/water and inhalation exposure protocols ). Document all incidents and safety measures in line with OSHA standards .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR spectroscopy : ¹H NMR can distinguish axial/equatorial conformers of the tert-butyl group (δ ~1.0–1.2 ppm) and azide protons (δ ~3.4–3.6 ppm).

- IR spectroscopy : Confirm the azide group via a strong absorption band at ~2100–2200 cm⁻¹.

- GC-MS : Use for purity assessment and isomer separation, as demonstrated for structurally similar tert-butylcyclohexane derivatives .

- Elemental analysis : Validate C, H, and N content to confirm stoichiometry.

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in click chemistry applications?

Methodological Answer:

Density Functional Theory (DFT) calculations can model:

- Transition states : Predict activation energies for azide-alkyne cycloaddition (e.g., strain-promoted reactions).

- Conformational analysis : Compare axial vs. equatorial tert-butyl group effects on reaction kinetics.

Refer to lattice energy calculations and hydrogen-bonding interactions in similar hydrazide systems for methodological guidance. Validate computational results with experimental kinetics data (e.g., Arrhenius plots).

Advanced: How should researchers address contradictions in spectral data for this compound isomers?

Methodological Answer:

- Iterative refinement : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Comparative analysis : Cross-reference with published data for analogous compounds (e.g., cis/trans-4-tert-butylcyclohexyl derivatives ).

- Error analysis : Quantify instrumental limitations (e.g., magnetic field homogeneity in NMR) and sample purity effects.

Adopt qualitative research principles for iterative data validation .

Advanced: What strategies optimize the regioselectivity of this compound in polymer crosslinking reactions?

Methodological Answer:

- Solvent polarity : Use low-polarity solvents (e.g., toluene) to favor azide participation in strain-promoted reactions.

- Catalyst screening : Test Cu(I) complexes for azide-alkyne cycloaddition efficiency.

- Kinetic studies : Monitor reaction progress via FT-IR to track azide consumption rates.

Document catalyst loadings, solvent effects, and temperature gradients systematically .

Advanced: How can researchers mitigate decomposition pathways during long-term storage of this compound?

Methodological Answer:

- Storage conditions : Keep at –20°C in amber vials under inert gas (Ar/N₂) to prevent photolytic or thermal degradation.

- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–0.5 wt%.

- Stability assays : Perform periodic GC-MS analysis to detect trace decomposition products (e.g., tert-butylcyclohexylamine via Staudinger reaction).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。